molecular formula C14H9FN4 B1480639 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098134-68-8

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1480639
CAS No.: 2098134-68-8
M. Wt: 252.25 g/mol
InChI Key: GBMNQNVXBHWRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H9FN4 and its molecular weight is 252.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing facile synthetic approaches for pyrazole-4-carbonitrile derivatives, including 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile. These methods involve aldol condensation and reactions with binucleophiles to afford substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. Such chemical processes are significant for generating a wide range of compounds for further evaluation of their biological and physical properties (Ali et al., 2016).

Biological Activities

Several studies have synthesized pyrazole derivatives and evaluated their antimicrobial and antitumor activities. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using microwave irradiation in multi-component reactions, showing promising antibacterial and antifungal activities. Some of these compounds have also demonstrated significant antitumor activity against liver cell lines (El-Borai et al., 2012). Additionally, novel Schiff bases derived from pyrazole-4-carboxaldehydes have shown excellent antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Structural Characterization

The structural characterization of pyrazole derivatives has been a focus, with studies employing techniques such as X-ray crystallography to determine molecular conformations. This information is crucial for understanding the relationship between structure and biological activity, which can guide the design of more effective compounds (Kariuki et al., 2021).

Sensing Applications

Research into the sensing applications of pyrazole derivatives has identified compounds that act as selective fluorescent sensors for anions such as fluoride. These findings are relevant for environmental monitoring and the development of diagnostic tools (Yang et al., 2011).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4/c15-12-3-5-13(6-4-12)19-14(11(9-16)10-17-19)18-7-1-2-8-18/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMNQNVXBHWRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.